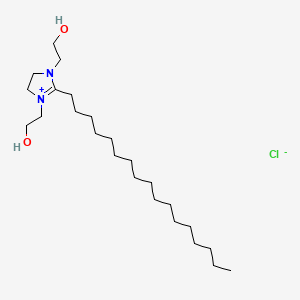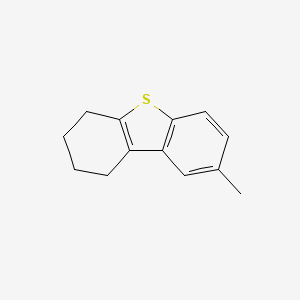
Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-8-methyldibenzothiophene is an organic compound with the molecular formula C₁₃H₁₄S It is a derivative of dibenzothiophene, characterized by the presence of a tetrahydro ring and a methyl group at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyldibenzothiophene using a suitable catalyst such as palladium on carbon under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1 to 5 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-8-methyldibenzothiophene may involve continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with catalysts like palladium or nickel supported on alumina. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and hydrogen flow rate.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, leading to the formation of more reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-8-methyldibenzothiophene has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-8-methyldibenzothiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atom can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins, modulating their function.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-8-methyldibenzothiophene can be compared with other similar compounds, such as:
Dibenzothiophene: Lacks the tetrahydro ring and methyl group, resulting in different reactivity and applications.
1,2,3,4-Tetrahydrodibenzothiophene:
8-Methyldibenzothiophene: Contains the methyl group but lacks the tetrahydro ring, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
54889-44-0 |
|---|---|
Formule moléculaire |
C13H14S |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
8-methyl-1,2,3,4-tetrahydrodibenzothiophene |
InChI |
InChI=1S/C13H14S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8H,2-5H2,1H3 |
Clé InChI |
UMLADAJNBJVNDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


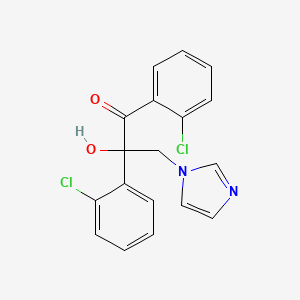
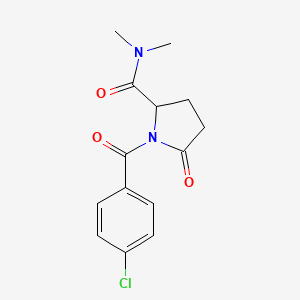
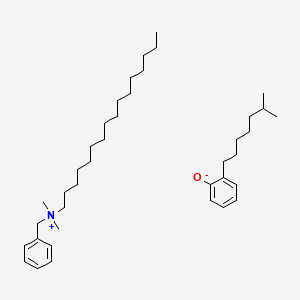
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)

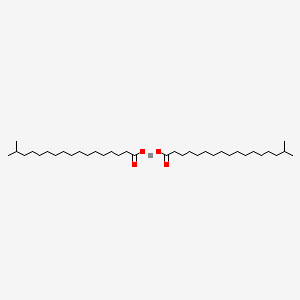
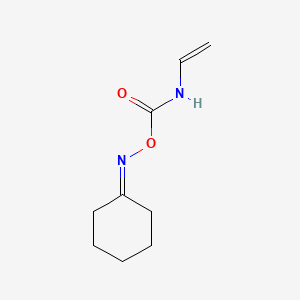

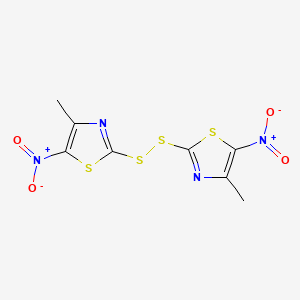
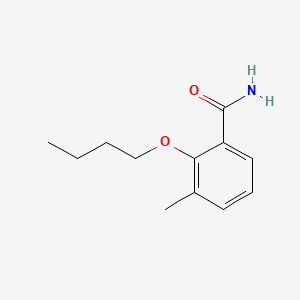
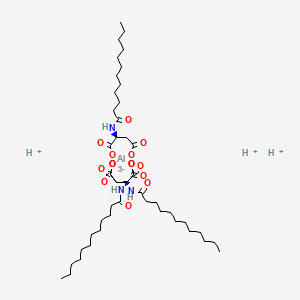
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

